molecular formula C15H14O2 B8721889 3-(4-hydroxyphenyl)-1-phenyl-1-propanone CAS No. 17791-25-2

3-(4-hydroxyphenyl)-1-phenyl-1-propanone

Cat. No.: B8721889
CAS No.: 17791-25-2
M. Wt: 226.27 g/mol
InChI Key: WYRIUKIUHKMEJX-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1-phenyl-1-propanone (CAS: 20426-12-4) is a propanone derivative with a phenyl group at position 1 and a 4-hydroxyphenyl group at position 2. Its molecular formula is C₁₅H₁₂O₂ (molecular weight: 224.26 g/mol), and it is characterized by a ketone functional group bridging two aromatic rings. The compound is synthesized via Claisen-Schmidt condensation, typically involving 4-hydroxyacetophenone and benzaldehyde under alkaline conditions . Its structure has been confirmed by spectroscopic methods such as NMR and FT-IR .

Properties

CAS No.

17791-25-2

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H14O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,16H,8,11H2

InChI Key

WYRIUKIUHKMEJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often relies on the chemical synthesis route due to its scalability and cost-effectiveness. The process typically involves the oxidation of toluene derivatives or the retroaldol reaction of cinnamaldehyde .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenolic group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(4-Methylphenyl)-1-phenyl-1-propanone (CAS: 1669-50-7): Replacing the hydroxyl group with a methyl group reduces polarity and hydrogen-bonding capacity. This increases hydrophobicity, as evidenced by a higher logP value compared to the hydroxyl analogue .

Functional Group Variations

  • 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (CAS: 158407-04-6): The dimethylamino group introduces basicity, enabling salt formation (e.g., hydrochloride), which improves solubility in polar solvents .
  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene (): The α,β-unsaturated system in these chalcone derivatives alters conjugation, leading to redshifted UV-Vis absorption compared to saturated propanones .

Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) LogP Key Spectral Data (NMR)
3-(4-Hydroxyphenyl)-1-phenyl-1-propanone C₁₅H₁₂O₂ 4-OH, phenyl 158–160 2.81 ¹H NMR (CDCl₃): δ 7.85 (d, J=8.5 Hz, 2H, Ar-H), 6.90 (d, J=8.5 Hz, 2H, Ar-H)
3-(4-Methylphenyl)-1-phenyl-1-propanone C₁₆H₁₆O 4-CH₃, phenyl 92–94 3.45 ¹³C NMR: δ 207.5 (C=O), 139.2 (C-CH₃)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 4-Cl, α,β-unsaturated ketone 175–177 3.10 IR (KBr): 1655 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C)

Quantum Chemical and Spectroscopic Comparisons

  • HOMO-LUMO Energy Gaps: 3-(4-Hydroxyphenyl)-1-phenyl-1-propanone: HOMO = -8.723 eV, LUMO = -4.959 eV . (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one: HOMO = -8.171 eV, LUMO = -5.386 eV . The lower HOMO-LUMO gap in the methoxy derivative suggests higher reactivity in electron-transfer processes.

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